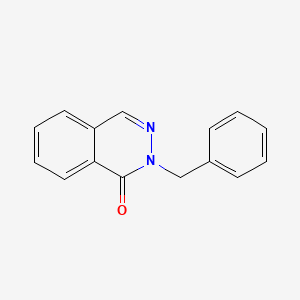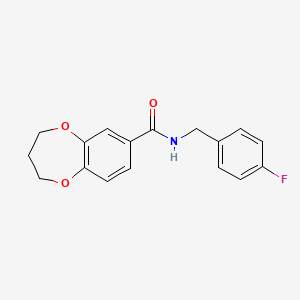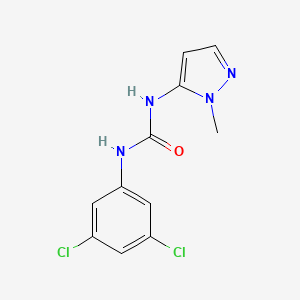![molecular formula C11H10F3N3O4 B7481385 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7481385.png)
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]pyrrolidine
Overview
Description
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]pyrrolidine is an organic compound characterized by the presence of nitro, trifluoromethyl, and pyrrolidine groups.
Scientific Research Applications
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and trifluoromethylation of the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
- 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
- 2,6-Dinitro-4-(trifluoromethyl)aniline
- 2,6-Dinitro-4-(trifluoromethyl)phenylphosphonic acid esters .
Uniqueness: 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O4/c12-11(13,14)7-5-8(16(18)19)10(9(6-7)17(20)21)15-3-1-2-4-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKQNDZRCQMVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxamide](/img/structure/B7481305.png)
![(E)-1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-one](/img/structure/B7481314.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-3-(4-fluorophenyl)-5-methylsulfanylpyrazole](/img/structure/B7481336.png)


![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7481342.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B7481351.png)
![2-[2-[(4-Fluorophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B7481356.png)
![N-(1-benzylpiperidin-4-yl)-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B7481364.png)

![N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7481371.png)
![2-[2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl]benzoic acid](/img/structure/B7481379.png)
![Methyl 4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethoxy]benzoate](/img/structure/B7481389.png)
methanone](/img/structure/B7481398.png)
